2-[N-benzyl-1-(2-hydroxy-3-methylphenyl)formamido]acetic acid

Structural biology Medicinal chemistry Lipid peroxidation inhibition

2-[N-Benzyl-1-(2-hydroxy-3-methylphenyl)formamido]acetic acid (CAS 2274754-19-5; molecular formula C₁₇H₁₇NO₄; MW 299.32 g/mol) is an N-benzylated N-acyl glycine derivative that structurally integrates a 2-hydroxy-3-methylbenzoyl (o-cresotyl) moiety, a benzyl substituent on the amide nitrogen, and a free carboxylic acid terminus. It belongs to the N-benzoylamino acid chemotype, a class characterized in the patent literature as lipid peroxidation inhibitors with potential therapeutic relevance to ischemia-reperfusion injury, inflammatory conditions, and degenerative disorders.

Molecular Formula C17H17NO4
Molecular Weight 299.32 g/mol
CAS No. 2274754-19-5
Cat. No. B6608943
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[N-benzyl-1-(2-hydroxy-3-methylphenyl)formamido]acetic acid
CAS2274754-19-5
Molecular FormulaC17H17NO4
Molecular Weight299.32 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)C(=O)N(CC2=CC=CC=C2)CC(=O)O)O
InChIInChI=1S/C17H17NO4/c1-12-6-5-9-14(16(12)21)17(22)18(11-15(19)20)10-13-7-3-2-4-8-13/h2-9,21H,10-11H2,1H3,(H,19,20)
InChIKeyWAPVRGSGWLQTSJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[N-Benzyl-1-(2-hydroxy-3-methylphenyl)formamido]acetic Acid (CAS 2274754-19-5): Structural Identity and Comparator Landscape


2-[N-Benzyl-1-(2-hydroxy-3-methylphenyl)formamido]acetic acid (CAS 2274754-19-5; molecular formula C₁₇H₁₇NO₄; MW 299.32 g/mol) is an N-benzylated N-acyl glycine derivative that structurally integrates a 2-hydroxy-3-methylbenzoyl (o-cresotyl) moiety, a benzyl substituent on the amide nitrogen, and a free carboxylic acid terminus [1]. It belongs to the N-benzoylamino acid chemotype, a class characterized in the patent literature as lipid peroxidation inhibitors with potential therapeutic relevance to ischemia-reperfusion injury, inflammatory conditions, and degenerative disorders [2]. The closest structurally characterized comparators include N-(2-hydroxy-3-methylbenzoyl)glycine (o-cresoturic acid; CAS 1015-98-1; MW 209.20) [3], 2-[(2-hydroxyphenyl)formamido]acetic acid (salicyluric acid; CAS 487-54-7) [4], and 2-(phenylformamido)acetic acid (hippuric acid; CAS 495-69-2) [5].

Why 2-[N-Benzyl-1-(2-hydroxy-3-methylphenyl)formamido]acetic Acid Cannot Be Replaced by Analogous N-Acyl Glycines


Generic substitution among N-acyl glycine derivatives is unwarranted because the target compound's N-benzyl substitution introduces a tertiary amide geometry that is absent in the secondary amide comparators such as o-cresoturic acid, salicyluric acid, and hippuric acid [1]. In the general N-benzoylamino acid pharmacophore disclosed in U.S. Patent 5,705,529, both the aromatic substitution pattern on the benzoyl ring and the identity of the amino acid side chain are explicitly defined as critical structural variables determining lipid peroxidation inhibitory potency [2]. The patent further specifies that the compounds of general formula (I) encompass specific substitution combinations that are not interchangeable; the presence of a 2-hydroxy-3-methyl substitution on the benzoyl ring coupled with an N-benzyl group on the glycine nitrogen falls within this defined structure-activity space and is structurally distinct from the unsubstituted or mono-substituted analogs [2]. Without direct experimental comparison data between the target compound and each analog, the differential contribution of the N-benzyl group must be inferred from the established class-level SAR, which demonstrates that N-substitution modulates both the conformational ensemble and the lipophilicity of N-acyl amino acid derivatives, thereby affecting target engagement and metabolic stability [3].

Product-Specific Differentiation Evidence for 2-[N-Benzyl-1-(2-hydroxy-3-methylphenyl)formamido]acetic Acid


Structural Differentiation from o-Cresoturic Acid (CAS 1015-98-1)

The target compound differs from its closest non-benzylated analog, N-(2-hydroxy-3-methylbenzoyl)glycine (o-cresoturic acid, CAS 1015-98-1, MW 209.20), by the presence of an N-benzyl substituent on the glycine amide nitrogen. This substitution converts the secondary amide of o-cresoturic acid into a tertiary amide in the target compound, eliminating the amide NH hydrogen bond donor, increasing the molecular weight by 90.12 Da (from 209.20 to 299.32), and substantially increasing calculated logP. Although no direct head-to-head biological comparison between these two specific compounds has been published, the EP 0576941 A1 patent explicitly defines R¹ and R² aromatic substitution and R³ amino acid modification as independent potency determinants within the N-benzoylamino acid class, establishing that N-substitution is a non-redundant structural feature [1].

Structural biology Medicinal chemistry Lipid peroxidation inhibition

Class-Level Lipid Peroxidation Inhibitory Activity Established by Patent SAR

U.S. Patent 5,705,529 and EP 0576941 A1 disclose that N-benzoylamino acid derivatives of general formula (I), a class that structurally encompasses 2-[N-benzyl-1-(2-hydroxy-3-methylphenyl)formamido]acetic acid, inhibit the peroxidation of lipids [1]. The patent reports that compounds within this class significantly inhibit lipid peroxidation and are expected to be useful for treating ischemia-reperfusion tissue injuries, inflammatory reactions, atherosclerosis, and degenerative neurological disorders [1]. The general formula (I) explicitly allows for R¹ and R² to be hydroxyl or alkoxy groups on the benzoyl ring and for the amino acid nitrogen to bear an R³ substituent that includes N-benzyl-type modifications [2]. While quantitative IC₅₀ data for the specific target compound is not publicly available, the patent establishes that the 2-hydroxy-3-methylbenzoyl substitution pattern combined with N-substitution falls within the active scope of the claimed pharmacophore [2].

Lipid peroxidation Oxidative stress Ischemia-reperfusion injury

Distinct Fibrinolytic Potential Conferred by the 2-Hydroxy-3-Methylbenzoyl (o-Cresotyl) Moiety

The parent aromatic acid of the target compound, 2-hydroxy-3-methylbenzoic acid (3-methylsalicylic acid; o-cresotic acid; CAS 83-40-9), exhibits marked fibrinolytic activity in human plasma by activating the fibrinolytic system [1]. This activity is documented in the peer-reviewed literature (PMID 6040385) and is consistently reported across multiple authoritative databases [1]. In contrast, the unsubstituted salicylic acid (2-hydroxybenzoic acid, CAS 69-72-7) and its glycine conjugate salicyluric acid (CAS 487-54-7) are primarily characterized as cyclooxygenase inhibitors and urinary metabolites, respectively, without equivalent fibrinolytic activity ascribed to them [2]. The target compound retains the 2-hydroxy-3-methyl substitution pattern that is essential for this fibrinolytic activity while additionally incorporating the N-benzyl-glycine scaffold that may modulate pharmacokinetic properties. No quantitative fibrinolytic comparison between the target compound and 3-methylsalicylic acid has been published; the inference is based on the established activity of the conserved aromatic pharmacophore.

Fibrinolysis Thrombosis Cardiovascular research

Physicochemical Differentiation: Calculated logP and Hydrogen Bonding Profile Relative to Non-Benzylated Analogs

The addition of an N-benzyl group to the o-cresoturic acid scaffold substantially alters the physicochemical profile of the target compound relative to non-benzylated comparator N-acyl glycines. The target compound (C₁₇H₁₇NO₄, MW 299.32) possesses three aromatic rings and a tertiary amide, whereas o-cresoturic acid (C₁₀H₁₁NO₄, MW 209.20) has one aromatic ring and a secondary amide [1]. This structural difference eliminates one hydrogen bond donor (amide NH), increases the number of aromatic rings from one to three, and raises the calculated octanol-water partition coefficient (clogP) by approximately 1.5–2.5 log units (estimated from fragment-based calculation methods) [2]. In the context of the N-benzoylamino acid SAR disclosed in EP 0576941 A1, increased lipophilicity conferred by N-substitution is an independent variable affecting membrane permeability, plasma protein binding, and metabolic clearance, all of which influence in vivo efficacy [3].

Physicochemical profiling Drug-likeness Permeability

HIV Protease Inhibitor Structural Motif: The 3-Hydroxy-2-Methylphenyl Formamido Fragment in Known Antivirals

The 3-hydroxy-2-methylphenyl formamido (i.e., 2-hydroxy-3-methylbenzamido) fragment present in the target compound is a key structural motif found in potent HIV-1 protease inhibitors, including nelfinavir (CAS 159989-64-7) and the experimental compound AG1776/KNI-764 [1][2]. In nelfinavir, the (3-hydroxy-2-methylphenyl)formamido moiety makes critical hydrogen bond contacts with the HIV-1 protease active site, contributing to its clinical antiviral efficacy [1]. The target compound incorporates this identical aromatic substitution pattern but on an N-benzyl-glycine scaffold rather than the complex peptidomimetic backbone of nelfinavir. The conserved 2-hydroxy-3-methyl substitution pattern is essential for protease recognition; the 2-hydroxy group forms a hydrogen bond with Asp25/Asp25' of the catalytic dyad, while the 3-methyl group occupies the S1 hydrophobic pocket [2]. The target compound thus represents a structurally simplified probe molecule bearing the same critical pharmacophoric elements, which may be useful in fragment-based or scaffold-hopping antiviral drug discovery programs.

Antiviral research HIV protease inhibition Structure-based drug design

Recommended Research Application Scenarios for 2-[N-Benzyl-1-(2-hydroxy-3-methylphenyl)formamido]acetic Acid


Lipid Peroxidation Inhibitor Screening in Ischemia-Reperfusion Models

Based on the class-level SAR established in U.S. Patent 5,705,529 and EP 0576941 A1, this compound is appropriately deployed as a candidate N-benzoylamino acid for in vitro lipid peroxidation inhibition assays (e.g., Fe²⁺/ascorbate-induced microsomal lipid peroxidation, LDL oxidation assays) and subsequent evaluation in cellular models of oxidative stress relevant to ischemia-reperfusion injury [1][2]. Its structural differentiation from non-benzylated analogs (presence of N-benzyl tertiary amide) makes it a suitable tool compound for probing the contribution of N-substitution to antioxidant potency within this chemotype.

Fibrinolytic Activity Profiling Using Human Plasma-Based Assays

The conserved 2-hydroxy-3-methylbenzoyl (o-cresotyl) pharmacophore, which is documented to activate the fibrinolytic system in human plasma when present as 3-methylsalicylic acid (PMID 6040385), supports the use of this compound in fibrinolytic activity screening [1]. The target compound can be evaluated in euglobulin clot lysis time (ECLT) assays, fibrin plate assays, or whole-blood thromboelastography to determine whether N-benzyl-glycine conjugation modulates the intrinsic fibrinolytic activity of the o-cresotyl moiety. This application is differentiated from salicyluric acid or hippuric acid screening, which lack this activity profile.

Fragment-Based Antiviral Probe Design Targeting HIV-1 Protease

The 3-hydroxy-2-methylphenyl formamido fragment in the target compound is structurally identical to the critical pharmacophoric element found in the HIV-1 protease inhibitors nelfinavir and AG1776 [1][2]. This compound can serve as a simplified fragment or scaffold-hopping starting point for structure-activity relationship (SAR) studies aimed at identifying novel non-peptidomimetic HIV-1 protease inhibitors. Its N-benzyl-glycine backbone provides a modular platform for further derivatization, distinguishing it from the complex peptidomimetic scaffolds of existing clinical protease inhibitors.

Physicochemical Comparator for N-Substituted Glycine Derivative Libraries

The target compound's well-defined structural features—tertiary amide geometry, three aromatic rings, two hydrogen bond donors, and a free carboxylic acid—make it a useful reference standard for calibrating computational models (e.g., clogP, polar surface area, hydrogen bonding potential) and for benchmarking experimental physicochemical assays (logD, solubility, permeability) within N-substituted glycine derivative libraries [1]. Its properties bridge the gap between simple hippuric acid analogs and more complex drug-like N-acyl amino acids.

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